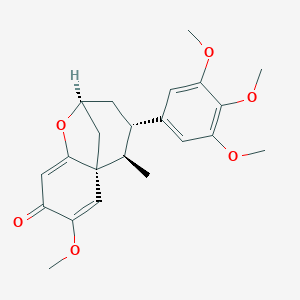

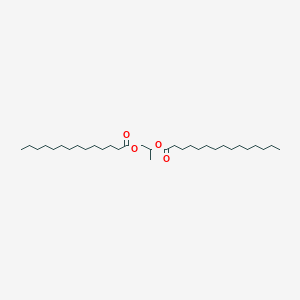

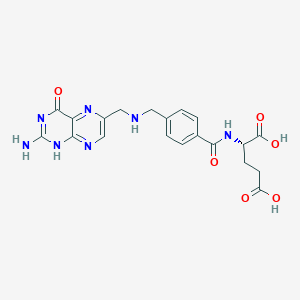

![molecular formula C16H13ClO2S B031653 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 103597-06-4](/img/structure/B31653.png)

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Vue d'ensemble

Description

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is an intermediate in the synthesis of nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene . It has a molecular weight of 304.79 and a molecular formula of C16H13ClO2S .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene core, which is a five-membered heteroaromatic ring containing a sulfur atom . The compound also contains methoxy groups and a chloro group attached to the benzothiophene core .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene are not detailed in the search results, thiophene and its derivatives are known to be involved in a wide range of reactions. They are used as intermediates in the synthesis of various biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.79 and a molecular formula of C16H13ClO2S . It appears as a white solid and is slightly soluble in acetonitrile and DMSO .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Compounds like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide show potential as anti-inflammatory agents, with applications in pharmaceuticals and food additives (Moloney, 2000).

Agricultural Applications

Certain derivatives, such as 4-methoxybenzo[b]thienyl-3-acetic acid, have been found to significantly enhance plant growth, indicating potential use in agriculture (Schuetz & Titus, 1967).

Antimicrobial Properties

Benzo[b]thiophene acylhydrazones exhibit potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).

Organic Synthesis and Drug Discovery

The synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene derivatives highlights their potential in organic synthesis and drug discovery (Sharba et al., 2005).

Photochemical Applications

The photo-reorganization of certain benzo[b]thiophene derivatives in methanol under UV light can yield angular pentacyclic compounds, indicating potential for photochemical studies (Dalal et al., 2017).

Antidepressant Drugs

New dual antidepressant drugs exhibiting good 5-HT1A receptor and serotonin transporter activities, derived from benzo[b]thiophene, show potential in treating depression (Orus et al., 2002).

Synthetic Chemistry

The Pd-catalyzed Sonogashira type cross-coupling reaction of 2-substituted benzo[b]thiophenes highlights their utility in synthetic chemistry, potentially as cannabinoid receptor ligands (Chen et al., 2017).

Tuning Optical Properties in Polymers

Postfunctionalization of poly(3-hexylthiophene) (P3HT) with benzo[b]thiophene derivatives enables the tuning of optical properties and enhancing solid-state emission (Li et al., 2002).

Orientations Futures

The future directions for this compound could involve further exploration of its use as an intermediate in the synthesis of various pharmaceuticals, particularly selective estrogen receptor modulators (SERMs) like Raloxifene . Additionally, research could be conducted to explore other potential applications of this compound in medicinal chemistry and material science.

Propriétés

IUPAC Name |

3-chloro-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWOVHJKUHVFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

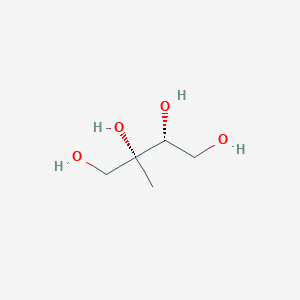

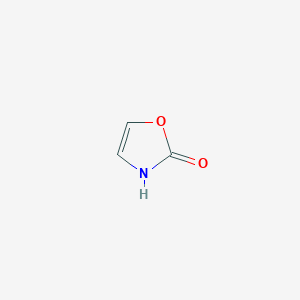

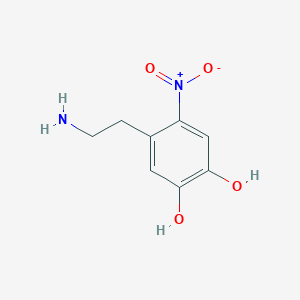

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

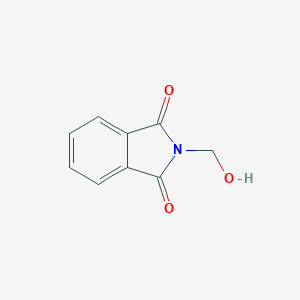

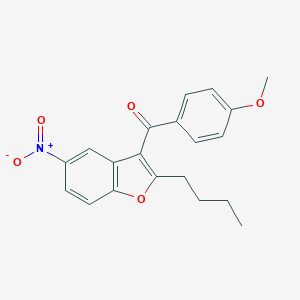

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

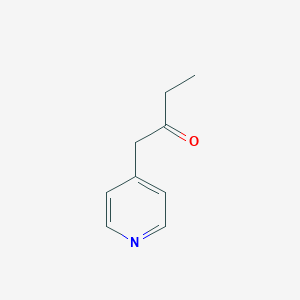

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)